Scaffold-Level Differentiation from Fenobam: Tetrazole-for-Imidazole Replacement and Physicochemical Profile Implications
Fenobam (CAS 57653-26-6) is an imidazole-containing urea with potent mGlu5 antagonist activity (IC₅₀ = 58 ± 2 nM for quisqualate-evoked Ca²⁺ response; IC₅₀ = 84 ± 13 nM for inverse agonism of basal activity in overexpressing cell lines) [1]. CAS 941922-88-9 replaces fenobam's 1-methyl-4-oxo-2-imidazolin-2-yl group with a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl moiety. Tetrazoles are established carboxylic acid and amide bioisosteres with distinct hydrogen-bonding capacity (additional N-atoms), metabolic stability profiles, and ionization behavior (pKa ~4.9 for 5-substituted tetrazoles vs. neutral imidazole) [2]. This scaffold swap alters both the pharmacophore geometry and the physicochemical property space, potentially affecting blood-brain barrier penetration, CYP450 metabolism, and receptor binding kinetics. Importantly, the 2-chlorophenyl urea—the core mGlu5 recognition element—is retained, while the heterocyclic portion responsible for allosteric modulation is fundamentally altered [1].
| Evidence Dimension | Heterocyclic scaffold identity and mGlu5 allosteric modulator pharmacophore |
|---|---|
| Target Compound Data | 1-(4-methoxyphenyl)-1H-tetrazol-5-yl (tetrazole scaffold) linked via methylene to 2-chlorophenyl urea; MW = 358.79 |
| Comparator Or Baseline | Fenobam: 1-methyl-4-oxo-2-imidazolin-2-yl (imidazole scaffold) linked directly to 3-chlorophenyl urea; MW = 266.68; mGlu5 IC₅₀ = 58 nM (Ca²⁺) / 84 nM (inverse agonism) |
| Quantified Difference | No direct mGlu5 IC₅₀ data available for CAS 941922-88-9; structural change represents a complete heterocyclic replacement that is non-conservative in terms of H-bond acceptor count, ring electronics, and metabolic liability |
| Conditions | Fenobam data: human mGlu5 receptor expressed in HEK293 cells, quisqualate-evoked intracellular Ca²⁺ mobilization assay [1] |
Why This Matters
Researchers seeking to explore the SAR around the fenobam mGlu5 NAM pharmacophore require CAS 941922-88-9 as a structurally distinct tool compound to probe the contribution of the heterocyclic ring to allosteric modulation, selectivity, and ADME properties—a study that cannot be accomplished with fenobam or its imidazole analogs alone.
- [1] Porter RH, Jaeschke G, Spooren W, Ballard TM, Büttelmann B, Kolczewski S, Peters JU, Prinssen E, Wichmann J, Vieira E, Mühlemann A, Gatti S, Mutel V, Malherbe P. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. J Pharmacol Exp Ther. 2005;315(2):711-721. PMID: 16020734. View Source
- [2] Herr RJ. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorg Med Chem. 2002;10(11):3379-3393. doi:10.1016/S0968-0896(02)00239-0. View Source
